molecular formula C16H17NO2 B2790539 N-(4-(furan-3-yl)benzyl)cyclobutanecarboxamide CAS No. 2034350-17-7

N-(4-(furan-3-yl)benzyl)cyclobutanecarboxamide

Cat. No.: B2790539
CAS No.: 2034350-17-7
M. Wt: 255.317
InChI Key: XRWYFMXMSWFXEL-UHFFFAOYSA-N
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Description

N-(4-(furan-3-yl)benzyl)cyclobutanecarboxamide is a synthetic compound with the molecular formula C16H17NO2 and a molecular weight of 255.317.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(furan-3-yl)benzyl)cyclobutanecarboxamide typically involves the reaction of 4-(furan-3-yl)benzylamine with cyclobutanecarboxylic acid chloride under suitable conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing industrial purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-(furan-3-yl)benzyl)cyclobutanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.

    Substitution: The benzyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Reagents such as halogens (for electrophilic substitution) or nucleophiles like amines and thiols (for nucleophilic substitution) are used.

Major Products Formed

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Alcohol or amine derivatives.

    Substitution: Various substituted benzyl derivatives depending on the reagents used.

Scientific Research Applications

N-(4-(furan-3-yl)benzyl)cyclobutanecarboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and as a precursor in chemical manufacturing

Mechanism of Action

The mechanism of action of N-(4-(furan-3-yl)benzyl)cyclobutanecarboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(furan-2-yl)benzyl)cyclobutanecarboxamide
  • N-(4-(furan-3-yl)benzyl)cyclopentanecarboxamide
  • N-(4-(furan-3-yl)benzyl)cyclohexanecarboxamide

Uniqueness

N-(4-(furan-3-yl)benzyl)cyclobutanecarboxamide is unique due to the presence of the furan ring and the cyclobutane moiety, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it a valuable compound for research and development .

Properties

IUPAC Name

N-[[4-(furan-3-yl)phenyl]methyl]cyclobutanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2/c18-16(14-2-1-3-14)17-10-12-4-6-13(7-5-12)15-8-9-19-11-15/h4-9,11,14H,1-3,10H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRWYFMXMSWFXEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)NCC2=CC=C(C=C2)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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